5-fluoro-6-methyl-N-[(4-sulfamoylphenyl)methyl]pyridine-2-carboxamide
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Description
Synthesis Analysis
- Tsuji–Trost Reaction and Heck Coupling : The Shanghai Institute of Pharmaceutical Industry reported a method for synthesizing pexidartinib (a related compound) starting from 5-bromo-N-(4-methoxybenzyl)pyridine-2-amine . This process involves a tandem Tsuji–Trost reaction and Heck coupling . Catalytic Protodeboronation : In contrast to functionalizing deboronation methods, protodeboronation of alkyl boronic esters using a radical approach has been explored. This protocol allows for the formal anti-Markovnikov alkene hydromethylation, which can be applied to the synthesis of Compound X .
Future Directions
: Clausen, F., Kischkewitz, M., Bergander, K., & Studer, A. (2019). Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes. Chemical Science, 10(24), 6347–6352. Read more : The Shanghai Institute of Pharmaceutical Industry. (2019). FDA-Approved Trifluoromethyl Group-Containing Drugs. Processes, 10(10), 2054. Read more
Properties
IUPAC Name |
5-fluoro-6-methyl-N-[(4-sulfamoylphenyl)methyl]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN3O3S/c1-9-12(15)6-7-13(18-9)14(19)17-8-10-2-4-11(5-3-10)22(16,20)21/h2-7H,8H2,1H3,(H,17,19)(H2,16,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVBXWGUOLXNOAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C(=O)NCC2=CC=C(C=C2)S(=O)(=O)N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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